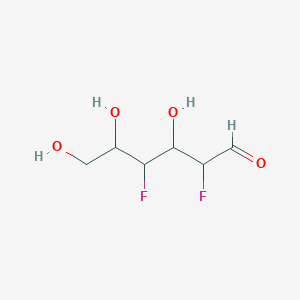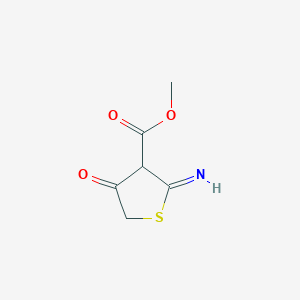
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is a chemical compound with the molecular formula C12H15NO7. It is a derivative of D-arabinopyranose, a sugar molecule, and is characterized by the presence of three acetyl groups and a cyanide group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide typically involves the acetylation of D-arabinopyranose followed by the introduction of the cyanide group. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where D-arabinopyranose is treated with acetic anhydride and a catalyst. The reaction is monitored and controlled to achieve high yield and purity. The final product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide can undergo various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the acetyl groups.
科学的研究の応用
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release D-arabinopyranose, which can then participate in various biochemical pathways. The cyanide group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl isothiocyanate
- 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
Uniqueness
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is unique due to its specific combination of acetyl and cyanide groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
特性
分子式 |
C12H15NO7 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
(4,5-diacetyloxy-6-cyanooxan-3-yl) acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3 |
InChIキー |
YJBGGXBOXBPJPU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)


![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)

